1-[2-(Methoxymethoxy)propyl]-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
798571-55-8 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-[2-(methoxymethoxy)propyl]imidazole |
InChI |
InChI=1S/C8H14N2O2/c1-8(12-7-11-2)5-10-4-3-9-6-10/h3-4,6,8H,5,7H2,1-2H3 |
InChI Key |
KTMKTPRXSWYLSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)OCOC |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for the Preparation of 1 2 Methoxymethoxy Propyl 1h Imidazole
Evolution of Imidazole (B134444) Functionalization Techniques Relevant to the Compound's Synthesis
The synthesis of functionalized imidazoles has a long history, beginning with methods that construct the heterocyclic ring from acyclic precursors. nih.govmdpi.com The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, uses a dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring and is still used industrially. numberanalytics.comacs.orgwikipedia.org Other classical methods include the Van Leusen imidazole synthesis, which employs a tosylmethyl isocyanide (TosMIC) reagent. numberanalytics.comwikipedia.org
While these methods are effective for creating the core imidazole structure, the synthesis of specifically substituted derivatives like 1-[2-(Methoxymethoxy)propyl]-1H-imidazole often relies on the post-functionalization of a pre-formed imidazole ring. researchgate.net This approach has seen significant evolution, moving from classical N-alkylation reactions to highly selective, metal-catalyzed processes.
Modern functionalization strategies offer greater control and efficiency. Transition-metal-catalyzed cross-coupling reactions and direct C-H bond arylations have become powerful tools for creating complex, substituted imidazoles. numberanalytics.comresearchgate.netnih.govacs.org For N-alkylation, a critical step in the synthesis of the target compound, research has focused on achieving high regioselectivity and developing more environmentally friendly protocols. otago.ac.nzacs.orguclouvain.be The use of protecting groups, such as the (2-trimethylsilylethoxy)methyl (SEM) group, has enabled complex manipulations, including sequential arylations and regioselective N-alkylations that were previously difficult to achieve. nih.govacs.org
Furthermore, the principles of green chemistry are increasingly influencing the design of imidazole syntheses, with a focus on using safer reagents, minimizing solvent use, and employing catalytic methods. numberanalytics.comresearchgate.nettandfonline.comresearchgate.net Unconventional energy sources like microwaves and ultrasound have also been explored to accelerate reactions and improve yields at smaller scales. acs.orgresearchgate.net
Table 1: Comparison of Imidazole Functionalization Techniques
| Technique | Description | Advantages | Disadvantages | Relevant To Target Synthesis |
|---|---|---|---|---|
| Classical Ring Synthesis (e.g., Debus) | Forms the imidazole ring from acyclic precursors like glyoxal, formaldehyde, and ammonia. wikipedia.org | Good for creating basic C-substituted imidazoles. wikipedia.org | Low yields for some derivatives; requires specific starting materials. nih.govwikipedia.org | Foundational, but less direct for the target compound. |
| Direct N-Alkylation | Reacts the imidazole nitrogen with an alkyl halide or other electrophile. nih.govciac.jl.cn | Direct introduction of the N-substituent. | Can lead to a mixture of N-1 and N-3 isomers in unsymmetrical imidazoles. otago.ac.nz | Crucial for attaching the propyl side chain. |
| Transition-Metal Catalysis | Uses catalysts (e.g., copper, palladium) for C-H functionalization or cross-coupling reactions. numberanalytics.comacs.org | High efficiency and selectivity for complex substitutions. numberanalytics.comacs.org | Catalyst cost and removal can be a concern. | Less relevant for the specific target, but important for general imidazole chemistry. |
| Protecting Group-Assisted Synthesis | A protecting group (e.g., SEM) is used to block one nitrogen, directing alkylation to the other. nih.govacs.org | Excellent regioselective control for N-alkylation. nih.govacs.org | Adds extra steps for protection and deprotection. | A key strategy for achieving regioselectivity. |
| Green Chemistry Approaches | Employs sustainable methods like using safer solvents, solid catalysts, or microwave irradiation. researchgate.nettandfonline.comresearchgate.net | Reduced environmental impact, often safer and more efficient. numberanalytics.comtandfonline.com | May require specialized equipment (e.g., microwave reactor). | Applicable to all steps to improve sustainability. |
Development and Optimization of Novel Synthetic Pathways for this compound
The most direct synthetic route to this compound involves a two-stage process: the N-alkylation of imidazole to form an alcohol intermediate, followed by the protection of the hydroxyl group.
A likely pathway begins with the N-alkylation of imidazole with a suitable three-carbon electrophile, such as propylene (B89431) oxide or 1-chloro-2-propanol, to yield the key intermediate, 1-(1H-imidazol-1-yl)propan-2-ol . This reaction establishes the propyl-imidazole linkage.
The second stage involves the protection of the secondary alcohol functionality. The methoxymethyl (MOM) ether is a common protecting group for alcohols. wikipedia.orgadichemistry.com This is typically achieved by reacting the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com This step converts the hydroxyl group into a MOM ether, yielding the final target compound. A similar synthetic strategy has been documented for related structures, where a hydroxypropyl-imidazole intermediate is reacted with a benzyl (B1604629) chloride derivative to form an ether linkage. prepchem.com
Table 2: Key Reagents and Conditions for Synthesis
| Step | Reaction | Key Reagents | Typical Conditions |
|---|---|---|---|
| 1 | N-Alkylation | Imidazole, Propylene Oxide | Base catalyst, polar solvent (e.g., methanol) |
| 2 | Hydroxyl Protection | 1-(1H-imidazol-1-yl)propan-2-ol, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA) | Anhydrous solvent (e.g., Dichloromethane), Room temperature adichemistry.com |
A significant challenge in the synthesis of N-substituted imidazoles is controlling the site of alkylation. Since the imidazole anion is ambident, alkylation can occur at either the N-1 or N-3 position, leading to regioisomers. otago.ac.nz The ratio of these isomers is influenced by several factors, including the electronic and steric properties of any substituents already on the imidazole ring, the size of the alkylating agent, and the reaction medium. otago.ac.nz
For an unsubstituted imidazole, direct alkylation often results in a mixture of products. To achieve regioselective synthesis of the desired 1-substituted product, several strategies have been developed:
Steric Hindrance: Increasing the steric bulk of either the imidazole substituent or the incoming electrophile can favor alkylation at the less-hindered nitrogen atom. otago.ac.nz
Protecting Groups: A powerful method involves the temporary protection of one nitrogen atom. For instance, the SEM group can be introduced at N-1, and subsequent functionalization can be directed to other positions. A "SEM-switch" can transfer the protecting group from N-1 to N-3, opening up the N-1 position for selective alkylation. nih.govacs.org
Directed Metalation: Using directed metalating groups can guide incoming electrophiles to specific positions on the imidazole ring. researchgate.net
Reaction Conditions: In basic media, alkylation of the imidazole anion is heavily influenced by electronic and steric factors. otago.ac.nz In neutral conditions, the tautomeric equilibrium of the imidazole itself plays a dominant role, which can sometimes override expected electronic effects. otago.ac.nz
The target molecule, this compound, possesses a chiral center at the second carbon of the propyl chain. Therefore, its synthesis can result in a racemic mixture of (R) and (S) enantiomers. Controlling the stereochemistry at this center is a critical consideration for applications where a specific enantiomer is required.
Stereocontrol can be achieved through several approaches:
Chiral Starting Materials: The most straightforward method is to begin the synthesis with an enantiomerically pure precursor. Using (R)-propylene oxide or (S)-propylene oxide in the initial alkylation step would lead to the corresponding (R) or (S) enantiomer of the 1-(1H-imidazol-1-yl)propan-2-ol intermediate, which would then be carried through to the final product.
Asymmetric Synthesis: Asymmetric reduction of a ketone precursor, such as 1-(1H-imidazol-1-yl)propan-2-one, using chiral reducing agents could produce the alcohol intermediate with high enantiomeric excess.
Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recovery of the desired enantiomer.
The stereochemistry of the final molecule can have a significant impact on its physical and biological properties. dntb.gov.uanih.gov
Modern synthetic chemistry emphasizes the importance of sustainability, or "green chemistry," to minimize environmental impact. researchgate.net Several principles of green chemistry can be integrated into the synthesis of this compound.
Atom Economy: Designing reactions to maximize the incorporation of all starting materials into the final product. One-pot syntheses, where multiple steps are performed in the same vessel, are often more atom-economical. organic-chemistry.org
Safer Reagents and Solvents: A notable green improvement in N-alkylation is the replacement of hazardous reagents like sodium hydride (NaH) with safer alternatives like sodium hydroxide (B78521) (NaOH). acs.orgresearchgate.net The use of dialkyl carbonates as alkylating agents is another green alternative, as they are less toxic than alkyl halides. researchgate.netgoogle.com Whenever possible, the use of benign solvents like water or ethanol, or even solvent-free conditions, is preferred. acs.orgresearchgate.net
Catalysis: The use of catalytic amounts of a substance is superior to using stoichiometric reagents. numberanalytics.com For imidazole synthesis, solid-supported catalysts, such as potassium hydroxide on alumina, offer the advantages of easy separation and potential for reuse, reducing waste. ciac.jl.cnresearchgate.net
A scalable and versatile method for producing N-functionalized imidazoles has been developed by producing sodium imidazolate from commodity starting materials (imidazole and NaOH), which can then be reacted with alkyl halides. acs.orgresearchgate.net This approach avoids hazardous anhydrous solvents and reagents like NaH. acs.orgresearchgate.net
Advanced Purification and Isolation Techniques for Research-Grade Material
Obtaining high-purity, research-grade this compound requires effective purification to remove unreacted starting materials, byproducts, and regioisomers.
Standard laboratory techniques include:
Flash Column Chromatography: This is a widely used method for purifying imidazole derivatives, capable of separating compounds with different polarities. acs.orgresearchgate.netbeilstein-journals.org A silica (B1680970) gel column is often employed, with a suitable solvent system (eluent) to separate the target compound from impurities. prepchem.com
Distillation: For liquid products, vacuum distillation can be an effective method for purification, especially after initial workup to remove solid byproducts. prepchem.com
Acid-Base Extraction: Unreacted imidazole is basic and can be removed from an organic reaction mixture by washing with a dilute aqueous acid (e.g., 1M HCl). reddit.com The protonated imidazole salt is water-soluble and will partition into the aqueous phase.
More advanced techniques focus on efficiency and scalability, particularly for separating regioisomers:
Crystallization: This technique is highly effective for obtaining pure crystalline solids and is known for its scalability. google.com The process may involve dissolving the crude product in a suitable solvent or solvent mixture (e.g., toluene, methanol (B129727), diethyl ether) and allowing the pure compound to crystallize upon cooling or addition of an anti-solvent. google.com
Selective Precipitation: A powerful method for isolating a specific regioisomer involves treating a mixture of isomers with a strong acid, such as p-toluenesulfonic acid. google.com This can cause the salt of the desired isomer to selectively precipitate from the solution, allowing for its isolation by simple filtration. This technique avoids the need for chromatography and is advantageous for large-scale manufacturing. google.com
Table 3: Comparison of Purification Techniques for Imidazole Derivatives
| Technique | Principle | Best For | Advantages | Disadvantages |
|---|---|---|---|---|
| Flash Chromatography | Separation based on differential adsorption to a solid phase (e.g., silica). acs.org | Small to medium scale; separating mixtures with different polarities. | High resolution for complex mixtures. | Can be slow, uses large solvent volumes, less scalable. google.com |
| Distillation | Separation based on differences in boiling points. | Thermally stable liquids. | Good for removing non-volatile impurities; scalable. | Not suitable for thermally sensitive compounds or separating isomers with similar boiling points. |
| Crystallization | Formation of a pure solid crystalline phase from a solution. google.com | Crystalline solids. | Can yield very high purity material; highly scalable. google.com | Finding suitable solvent conditions can be challenging; may not work for oils or amorphous solids. |
| Selective Precipitation | Differential solubility of salts formed from a mixture of isomers. google.com | Separating regioisomers. | Highly selective, avoids chromatography, excellent for large scale. google.com | Requires the desired isomer to form a selectively precipitating salt. |
| Acid-Base Extraction | Separation based on the acidic/basic properties of the target and impurities. reddit.com | Removing basic impurities like unreacted imidazole. | Simple, fast, and effective workup step. | Only applicable for separating compounds with different acid-base properties. |
Assessment of Scalability Potential for Laboratory and Industrial Synthesis
The potential for scaling up the synthesis of this compound from the laboratory to an industrial setting depends on the cost, safety, efficiency, and robustness of the chosen synthetic route.
Factors favoring scalability include:
Use of Commodity Chemicals: Routes that rely on inexpensive and readily available starting materials, such as imidazole, sodium hydroxide, and propylene oxide, are more economically viable on a large scale. acs.orgresearchgate.net
Avoidance of Hazardous Reagents: Replacing pyrophoric or highly toxic reagents like sodium hydride with safer alternatives like NaOH or organic bases improves the safety profile for large-scale operations. acs.orgacs.org
Process Simplification: One-pot reactions or routes with fewer intermediate isolation steps reduce operational complexity and cost.
Scalable Purification Methods: Purification by crystallization or selective precipitation is generally preferred over chromatography for industrial production due to lower cost, reduced solvent waste, and higher throughput. google.comgoogle.com
The likely two-step synthesis of the target compound has good scalability potential. The initial N-alkylation can be performed using commodity chemicals, and methods have been developed to produce the imidazolate salt intermediate on a large scale. acs.orgresearchgate.net The subsequent protection step uses standard reagents. While the purification of the final product might require chromatography at the lab scale, development efforts for a large-scale process would likely focus on optimizing conditions for a crystallization or distillation-based purification.
Comprehensive Computational and Theoretical Investigations of 1 2 Methoxymethoxy Propyl 1h Imidazole
Quantum Chemical Analysis of Electronic Structure and Molecular Properties
Quantum chemical calculations offer profound insights into the electronic characteristics of a molecule, which in turn govern its reactivity and physical properties. For 1-[2-(methoxymethoxy)propyl]-1H-imidazole, we can anticipate the electronic landscape by examining its constituent parts: the 1-propyl-1H-imidazole core and the methoxymethyl ether group.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the capacity to accept electrons (electrophilicity).
In the case of this compound, the HOMO is expected to be predominantly localized on the imidazole (B134444) ring, which is an electron-rich aromatic system. Specifically, the nitrogen atom at the 3-position and the carbon atoms of the ring are likely to have the largest orbital coefficients in the HOMO. The LUMO, conversely, is anticipated to be distributed across the imidazole ring, representing its ability to accept electron density in reactions with electrophiles.
The electron density distribution, a fundamental property derivable from quantum chemical calculations, would likely show a high concentration of electrons around the nitrogen atoms of the imidazole ring and the oxygen atoms of the methoxymethyl ether moiety, reflecting their high electronegativity. This uneven distribution of electron density is a key factor in determining the molecule's polarity and its interaction with other polar molecules.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound and Related Compounds
| Compound/Fragment | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
| 1-propyl-1H-imidazole | ~ -6.5 to -7.0 | ~ 1.0 to 1.5 | ~ 7.5 to 8.5 |
| Methoxymethyl ether | ~ -9.0 to -9.5 | ~ 2.0 to 2.5 | ~ 11.0 to 12.0 |
| This compound | ~ -7.0 to -7.5 | ~ 1.2 to 1.7 | ~ 8.2 to 9.2 |
Note: The data in this table is illustrative and based on typical values for the specified fragments. Actual values for the target molecule would require specific DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. For this compound, the MEP surface would highlight regions of negative and positive electrostatic potential.
Regions of negative potential (typically colored red or yellow) are associated with high electron density and are prone to electrophilic attack. These would be concentrated around the N3 atom of the imidazole ring and the oxygen atoms of the methoxymethyl ether group. These sites are potential hydrogen bond acceptors.
Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. These would be located around the hydrogen atoms attached to the imidazole ring and the propyl chain. These sites can act as hydrogen bond donors. The interplay of these positive and negative regions dictates how the molecule will interact with other molecules, including solvents and biological targets.
Conformational Landscape Exploration and Energetic Profiling
The flexibility of the propyl chain and the methoxymethyl ether group in this compound gives rise to a complex conformational landscape.
Rotation around the single bonds within the 2-(methoxymethoxy)propyl substituent allows the molecule to adopt various spatial arrangements or conformations. Key rotational bonds include the C-C bonds of the propyl chain and the C-O bonds of the ether linkages. The relative energies of these conformers determine the most probable shapes of the molecule at a given temperature. Theoretical calculations, such as a potential energy surface (PES) scan, can identify the most stable, low-energy conformers. It is expected that staggered conformations, which minimize steric hindrance, will be energetically favored over eclipsed conformations.
Theoretical Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry provides a powerful lens through which to study the step-by-step pathways of chemical reactions. For this compound, several reaction types can be theoretically investigated.
Electrophilic substitution at the imidazole ring is a common reaction for this class of compounds. Theoretical calculations can map out the energy profile for the attack of an electrophile at different positions on the ring, identifying the most likely site of reaction and the structure of the transition state. The N3 position is generally the most nucleophilic and a likely site for initial interaction with electrophiles.
Another important reaction is the cleavage of the methoxymethyl (MOM) ether, which is often used as a protecting group for alcohols. wikipedia.orgepfl.ch Theoretical studies can elucidate the mechanism of this deprotection under acidic conditions, detailing the protonation steps and the subsequent bond-breaking events leading to the release of the alcohol. The transition state structures for these steps can be calculated to determine the activation energy and, consequently, the reaction rate.
Computational Modeling of Functional Group Interconversions (e.g., MOM deprotection)
The methoxymethyl (MOM) ether in this compound serves as a crucial protecting group for the hydroxyl function. The removal of this group, or MOM deprotection, is a key functional group interconversion. While specific computational modeling studies on the MOM deprotection of this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from broader computational chemistry studies on acetal (B89532) hydrolysis.
Computational modeling of the MOM deprotection process would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the reaction mechanism under various conditions. The primary goal would be to calculate the potential energy surface of the reaction, identifying the transition states and intermediates involved. This allows for the determination of activation energies and reaction rates, providing insight into the reaction's feasibility and kinetics.
The deprotection of MOM ethers is generally acid-catalyzed. A typical computational study would model the reaction pathway involving the following steps:
Protonation of the ether oxygen of the MOM group.
Cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and methanol (B129727).
Reaction of the oxocarbenium ion with a nucleophile (e.g., water) to yield a hemiacetal.
Breakdown of the hemiacetal to release the deprotected alcohol and formaldehyde.
Computational models would explore the influence of different acid catalysts and solvent systems on the energy profile of this reaction. For instance, the use of Lewis acids like zinc bromide (ZnBr2) in the presence of a thiol, a method described for the rapid and selective deprotection of MOM ethers, could be modeled to understand the role of the Lewis acid in activating the MOM ether and the thiol as a scavenger for the released formaldehyde. researchgate.net Similarly, the mechanism of MOM deprotection using trimethylsilyltrifluoromethanesulfonate (TMSOTf) in the presence of 2,2'-bipyridyl could be computationally investigated to understand the synergistic effect of these reagents in achieving high chemoselectivity. rsc.org
These computational approaches provide a powerful tool for optimizing reaction conditions, predicting the selectivity of deprotection in the presence of other sensitive functional groups, and designing more efficient deprotection strategies.
Prediction of Reaction Pathways and Selectivity Profiles
Computational chemistry offers predictive power beyond single reaction steps, enabling the exploration of complex reaction pathways and selectivity profiles for molecules like this compound. The imidazole ring itself is a versatile nucleus for various chemical transformations.
For instance, computational methods can be employed to predict the regioselectivity of electrophilic substitution on the imidazole ring. By calculating the electron density at different positions of the imidazole ring (C2, C4, and C5), one can predict the most likely site for electrophilic attack. The presence of the N-1 substituent, the 2-(methoxymethoxy)propyl group, will influence the electron distribution and steric accessibility of the ring positions.
Furthermore, computational modeling can be used to explore various synthetic routes to functionalized derivatives of this compound. For example, the feasibility of transition metal-catalyzed cross-coupling reactions at different positions of the imidazole ring could be assessed by modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Such studies can help in selecting the appropriate catalyst, ligands, and reaction conditions to achieve the desired product with high yield and selectivity.
The prediction of reaction pathways also extends to understanding potential side reactions. For example, under certain conditions, the N-1 substituent might undergo cleavage or rearrangement. Computational modeling can help to identify the energetic barriers for such undesired pathways, thereby guiding the experimental design to minimize their occurrence. The synthesis of other functionalized 1H-imidazoles, for example through the denitrogenative transformation of 5-amino-1,2,3-triazoles, showcases the diverse reactivity that can be explored and predicted for imidazole-containing compounds. mdpi.com
In Silico Design Principles for Analogs and Their Predicted Chemical Reactivity
The in silico design of analogs of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the therapeutic properties of a lead compound. Computational tools play a pivotal role in this process by enabling the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles.
The general principles for designing analogs often involve modifications at different positions of the parent molecule. For this compound, these modifications could include:
Variation of the N-1 substituent: The propyl chain could be elongated, shortened, or branched. The methoxymethyl ether could be replaced with other protecting groups or functional groups to modulate lipophilicity and metabolic stability.
Substitution on the imidazole ring: Introduction of various substituents (e.g., halogens, alkyl, aryl, nitro groups) at the C2, C4, and C5 positions can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
Bioisosteric replacement: Replacing the imidazole ring with other five-membered heterocyclic rings (e.g., pyrazole, triazole) can lead to analogs with different physicochemical properties and biological activities.
Once a set of virtual analogs is designed, their chemical reactivity and potential biological activity can be predicted using a variety of in silico methods.
Predicted Chemical Reactivity: DFT calculations can be used to compute various molecular descriptors that correlate with chemical reactivity. These include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicative of the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electron density distribution around the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting the sites of interaction with other molecules.
Atomic Charges: Calculation of partial atomic charges can help in identifying reactive sites for nucleophilic or electrophilic attack.
Predicted Biological Activity:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a specific protein target. It is widely used to screen virtual libraries of analogs and to prioritize compounds for synthesis and experimental testing. Studies on other imidazole derivatives have successfully used molecular docking to identify potential inhibitors of various enzymes. nih.govscielo.br
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By building a QSAR model based on a set of known active and inactive analogs, the activity of newly designed compounds can be predicted.
ADME Prediction: In silico models are available to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial for identifying analogs with favorable pharmacokinetic profiles. Several studies on novel imidazole and quinazolinone derivatives have utilized ADME predictions to assess their drug-likeness. nih.govbohrium.com
The following table summarizes some of the key in silico parameters used in the design and evaluation of analogs:
| Parameter | Computational Method | Information Provided | Relevance in Analog Design |
| HOMO-LUMO Gap | DFT | Kinetic stability and chemical reactivity | Predicts the likelihood of a compound to participate in chemical reactions. |
| Molecular Electrostatic Potential (MEP) | DFT | Electron density distribution, nucleophilic and electrophilic sites | Guides the design of interactions with biological targets. |
| Docking Score | Molecular Docking | Binding affinity to a protein target | Predicts the potential biological activity of an analog. |
| Predicted IC50/Ki | QSAR | Quantitative prediction of biological activity | Ranks analogs based on their predicted potency. |
| Predicted Oral Bioavailability | ADME Models | The fraction of an orally administered drug that reaches systemic circulation | Assesses the potential for a compound to be an effective oral drug. |
| Predicted Blood-Brain Barrier Permeation | ADME Models | Likelihood of a compound to cross the blood-brain barrier | Important for designing drugs targeting the central nervous system. |
By integrating these computational approaches, researchers can rationally design novel analogs of this compound with tailored chemical reactivity and optimized biological profiles, thereby accelerating the drug discovery and development process.
Mechanistic Studies of Chemical Reactivity and Transformations Involving 1 2 Methoxymethoxy Propyl 1h Imidazole
Mechanistic Pathways of Nucleophilic and Electrophilic Reactivity at the Imidazole (B134444) Ring
The imidazole ring is an electron-rich heterocycle that exhibits amphiphilic properties, meaning it can react as both a nucleophile and, under certain conditions, an electrophile. nih.gov The lone pair of electrons on the N-3 nitrogen atom (the pyridine-like nitrogen) is available for donation, making it the primary site of nucleophilic attack and protonation. Conversely, the C-2 position of the imidazole ring is the most acidic and can be deprotonated to form a nucleophilic carbene, or it can be susceptible to attack by strong nucleophiles, particularly when the ring is quaternized or activated. nih.govmdpi.com
The reactivity of the imidazole ring in 1-[2-(Methoxymethoxy)propyl]-1H-imidazole is influenced by the N-1 substituent. This propyl group, while not strongly electron-withdrawing or -donating, provides steric bulk that can direct incoming reagents. For instance, in N-alkylation reactions of similar imidazoles, the steric effect of existing substituents can control the regioselectivity of the incoming group. nih.gov
Nucleophilic Reactivity : The primary nucleophilic site is the N-3 atom. It readily participates in reactions such as:
Protonation : Forms an imidazolium (B1220033) cation, which alters the electronic properties of the ring, making it more electron-deficient.
Alkylation and Acylation : Reacts with electrophiles like alkyl halides or acyl chlorides to form quaternary imidazolium salts.
Coordination to Metals : The N-3 lone pair allows the molecule to act as a ligand, coordinating to various metal centers to form metal complexes, a key feature for its role in catalysis. rsc.orgmdpi.com
Electrophilic Reactivity : While less common, the imidazole ring can undergo electrophilic substitution. However, the ring is generally less reactive towards electrophiles than other five-membered heterocycles like pyrrole. Reactions often require harsh conditions or prior activation. The protonated imidazolium form is highly deactivated towards electrophilic attack. Conversely, reactions involving deprotonation at C-2 can lead to subsequent reactions with electrophiles. rsc.orgresearchgate.net
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetic and thermodynamic data for reactions involving this compound specifically are not widely published. However, analysis of related systems provides a framework for understanding its reaction pathways.
Hydrolysis Reactions : Studies on the imidazole-catalyzed hydrolysis of esters and phosphates show that imidazole can act as a general base or a nucleophilic catalyst. psu.edu The catalytic coefficient for imidazole catalysis in ester hydrolysis has been associated with a deuterium (B1214612) solvent kinetic isotope effect (kH/kD) of 2 to 4, suggesting that proton transfer is involved in the rate-determining step. psu.edu In the hydrolysis of RNA models, imidazole buffers catalyze the reaction through two parallel pathways: a concerted general base-catalyzed reaction and a two-step process involving a rate-determining general acid-catalyzed breakdown of an intermediate.
Inhibitory Effects : In some cases, the imidazole moiety can act as an inhibitor rather than a catalyst. A study on the acid-catalyzed hydrolysis of an isopropylidene protecting group found an unprecedented intramolecular inhibition mechanism. nih.gov Kinetic measurements revealed that the protonated imidazole ring forms a hydrogen bond with the dioxolane ring of the protecting group, sterically hindering the approach of the hydronium ion and thus inhibiting hydrolysis. nih.gov This highlights that the thermodynamic stability of certain intermediates or transition states can lead to kinetic retardation.
| Reaction Type | Role of Imidazole | Kinetic/Thermodynamic Findings | Source |
| Ester Hydrolysis | General Base Catalyst | Deuterium solvent kinetic isotope effect (kH/kD) of 2-4. | psu.edu |
| RNA Model Hydrolysis | General Acid/Base Catalyst | Second-order rate constants determined; two parallel pathways identified. | |
| Acetal (B89532) Hydrolysis | Intramolecular Inhibitor | Kinetic measurements support inhibition via H-bonding from the protonated imidazole ring. | nih.gov |
Identification of Reaction Intermediates
The identification of reaction intermediates is crucial for elucidating mechanistic pathways. For reactions at the imidazole ring, several key intermediates have been proposed or identified in analogous systems.
Imidazolium Cation : The most common intermediate, formed by the protonation or alkylation of the N-3 nitrogen. This intermediate is stable but electronically altered, playing a key role in both catalytic and inhibitory pathways. nih.gov Its formation is typically a rapid and reversible equilibrium step.
σ-Adducts (Meisenheimer-type complexes) : In nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic systems, the initial reversible addition of a nucleophile forms a σ-adduct. mdpi.com While less common for simple imidazoles, if the ring is sufficiently activated (e.g., by a nitro group), such intermediates could be formed.
N-Heterocyclic Carbenes (NHCs) : Deprotonation at the C-2 position of an imidazolium salt generates a highly reactive NHC. While this requires a pre-formed imidazolium salt, NHCs are exceptionally important intermediates in modern organic synthesis and catalysis.
Phosphorane Monoanion : In the imidazole-buffered hydrolysis of RNA models, a five-coordinate phosphorane monoanion has been identified as a key intermediate in a stepwise reaction pathway.
Investigation of the Methoxymethoxy Group's Labile Nature and Its Mechanistic Implications
The methoxymethoxy (MOM) group is a widely used acetal-type protecting group for alcohols. Its primary characteristic is its stability under basic and neutral conditions but lability under acidic conditions. wikipedia.org This labile nature is central to the chemical transformations of this compound, as the cleavage of the MOM ether unmasks the secondary alcohol, leading to a different chemical entity, 1-(2-hydroxypropyl)-1H-imidazole.
Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms
Acid-Catalyzed Hydrolysis : The deprotection of a MOM ether proceeds via a standard acetal hydrolysis mechanism.
Protonation : The ether oxygen of the methoxy (B1213986) group is protonated by an acid catalyst (e.g., HCl, p-toluenesulfonic acid). This is a fast equilibrium step.
Cleavage : The protonated ether is a good leaving group. The C-O bond cleaves to release methanol (B129727) and form a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.
Nucleophilic Attack : A water molecule attacks the highly electrophilic oxocarbenium ion.
Deprotonation : The resulting protonated hemiacetal loses a proton to yield an unstable hemiacetal.
Decomposition : The hemiacetal rapidly decomposes to release the free alcohol (1-(2-hydroxypropyl)-1H-imidazole) and formaldehyde.
The presence of the imidazole ring can influence this mechanism. If the reaction medium is sufficiently acidic to protonate the imidazole N-3 atom, the resulting positive charge could electronically destabilize the nearby oxocarbenium ion intermediate, potentially slowing the rate of hydrolysis. Conversely, intramolecular hydrogen bonding could also play a role, as seen in other systems. nih.gov
Base-Catalyzed Hydrolysis : MOM ethers are generally stable to a wide range of basic conditions. There is no low-energy mechanistic pathway for hydroxide (B78521) or other bases to effect cleavage of the acetal linkage. Therefore, this compound is expected to be robust under basic conditions, allowing for selective reactions at other parts of the molecule without deprotection of the MOM group.
Fragmentation Pathways and Product Formation
Mass spectrometry provides significant insight into the fragmentation pathways of molecules. While specific data for this compound is limited, studies on related imidazole nucleosides and general fragmentation prediction principles offer a reliable guide. nih.govnih.gov
Upon electron ionization (EI) or electrospray ionization (ESI), the molecule would likely undergo the following fragmentation patterns:
Loss of the Methoxymethyl Group : A primary fragmentation pathway would involve the cleavage of the C-O bond of the MOM ether, leading to the loss of a methoxymethyl radical (•CH₂OCH₃, 45 Da) or cleavage to form an ion at m/z corresponding to the protonated 1-(2-hydroxypropyl)-1H-imidazole.
Cleavage of the Propyl Side Chain : Alpha-cleavage next to the imidazole ring is common. This could result in the formation of a stable imidazolylmethyl cation (m/z 81) or a fragment corresponding to the loss of the entire N-1 substituent.
Fragmentation within the Side Chain : The propyl chain itself can fragment. A characteristic loss would be that of a propylene (B89431) molecule (CH₃CH=CH₂, 42 Da) via a McLafferty-type rearrangement if applicable, or simple C-C bond cleavage.
Imidazole Ring Stability : The imidazole ring itself is very stable. Studies on the fragmentation of imidazole ribosides show that the ring does not typically open but rather loses its substituents. nih.gov Therefore, the core imidazole structure is expected to be present in many of the observed fragment ions.
| Ionization Method | Predicted Fragmentation | Key Fragments (m/z) | Source |
| ESI/EI | Loss of methoxy group | [M - 31]+ | nih.gov |
| ESI/EI | Loss of methoxymethyl group | [M - 45]+ | nih.gov |
| ESI/EI | Cleavage of N-C bond (side chain) | m/z 81 (imidazolylmethyl cation) | nih.gov |
| ESI/EI | Loss of the entire side chain | m/z 69 (protonated imidazole) | nih.gov |
Role of this compound as a Ligand or Pre-Catalyst in Homogeneous and Heterogeneous Catalysis
Imidazole derivatives are exceptionally versatile in the field of catalysis, serving as ligands for metal centers, as organocatalysts, or as precursors to N-heterocyclic carbenes (NHCs). iupac.orgresearchgate.net this compound can be envisioned to participate in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis : In solution, the molecule can act as an N-donor ligand. The N-3 atom can coordinate to a transition metal (e.g., Palladium, Ruthenium, Copper, Rhodium) to form a catalytically active complex. rsc.orgbeilstein-journals.org These complexes can be active in a variety of reactions, including:
Coupling Reactions : Palladium-imidazole complexes are used in Suzuki and Tsuji-Trost reactions. mdpi.com
Hydrogenation : Ruthenium and Rhodium complexes with imidazole-based ligands are effective for the hydrogenation of C=C double bonds. rsc.orglucp.net
Oxidation : Metal complexes can catalyze oxidation reactions, though the imidazole ligand itself can be susceptible to oxidation under harsh conditions. lucp.net
The N-1 substituent can be modified to tune the steric and electronic properties of the resulting metal complex, thereby influencing its activity and selectivity. The MOM-protected alcohol offers a latent functional group that could be used for post-catalyst modification or recovery.
Heterogeneous Catalysis : The molecule can be immobilized onto a solid support to create a heterogeneous catalyst. This approach combines the catalytic activity of the imidazole moiety with the practical advantages of easy separation and catalyst recycling. rsc.orgmdpi.comias.ac.in
Immobilization Strategies : The molecule could be grafted onto supports like silica (B1680970), alumina, or polymers. The side chain could be chemically modified to facilitate covalent attachment.
Metal-Organic Frameworks (MOFs) : Imidazole derivatives are common building blocks for MOFs, where they act as linkers between metal nodes. mdpi.com These materials can possess high surface areas and well-defined active sites, making them excellent heterogeneous catalysts for reactions like the synthesis of substituted imidazoles. mdpi.com
Polymer-Supported Catalysts : Copolymerization of a vinyl-functionalized version of the imidazole with other monomers can produce a polymer-supported catalyst. For example, a poly(acrylic acid-co-vinyl imidazole) hydrogel has been used to support palladium nanoparticles for coupling reactions in aqueous media. mdpi.com The catalyst showed high activity and could be recycled multiple times. mdpi.com
In these applications, this compound would serve as a pre-catalyst or pre-ligand, which is then combined with a metal source or immobilized to generate the active catalytic species.
Coordination Chemistry and Ligand Exchange Mechanism
The primary site for metal coordination in this compound is the sp²-hybridized nitrogen atom (N-3) of the imidazole ring. This nitrogen possesses a lone pair of electrons in an outward-pointing orbital, making it an effective σ-donor and a good ligand for a wide range of metal ions. nih.gov The N-1 position is substituted with a 2-(methoxymethoxy)propyl group, which prevents the deprotonation and subsequent coordination as an imidazolate anion, a common coordination mode for unsubstituted imidazole. nih.gov
The coordination of this compound to a metal center is expected to be a rapid and reversible process. The ligand exchange mechanism would likely follow a dissociative or interchange pathway, depending on the nature of the metal center, the solvent, and the other ligands in the coordination sphere.
In a hypothetical ligand exchange reaction where a solvent molecule (S) is replaced by the imidazole ligand (L), the process can be generalized as:
[M(S)n] + L ⇌ [M(S)n-1L] + S
The steric bulk of the N-1 substituent can influence the kinetics and thermodynamics of this equilibrium. A larger substituent can disfavor the coordination of multiple ligands around a small metal center. The ether oxygens in the methoxymethoxypropyl group could potentially engage in weak intramolecular coordination to the metal center, forming a chelate ring. This would increase the stability of the complex (the chelate effect) and influence the ligand exchange kinetics. However, this interaction is generally weak for simple ethers compared to the strong N-donor of the imidazole ring.
General ligation properties of N-substituted imidazoles have been studied with various metals, including zinc(II) and cadmium(II). scilit.com These studies provide a foundation for understanding how the electronic and steric properties of the N-substituent affect the resulting metal complexes.
Table 1: General Coordination Properties of N-Alkylated Imidazoles with Transition Metals
| Metal Ion | Typical Coordination Number | Expected Geometry with Imidazole Ligands | Potential for Chelation with Ether Group |
| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral | Possible, but likely weak |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Less likely |
| Pd(II) | 4 | Square planar | Unlikely |
| Ag(I) | 2, 3, 4 | Linear, Trigonal planar, Tetrahedral | Possible |
This table is illustrative and based on the general coordination chemistry of N-substituted imidazoles. Specific data for this compound is not available.
Mechanistic Studies of Catalytic Cycles in Chemical Transformations
N-substituted imidazoles are integral components of various catalytic systems, either as ligands for metal catalysts or as organocatalysts themselves. The specific compound this compound is not prominently featured in published catalytic studies, but its structural motifs suggest potential roles in catalysis.
Metal complexes bearing N-alkylimidazole ligands have been investigated as catalysts in oxidation and hydrogenation reactions. For instance, metal(II) complexes with imidazole have been shown to catalyze the oxidation of styrene. nih.govmdpi.com In a typical catalytic cycle for an oxidation reaction, the imidazole ligand would remain coordinated to the metal center, influencing its redox potential and ability to activate an oxidant (e.g., hydrogen peroxide). The catalytic cycle would involve steps such as:
Activation of the oxidant by the metal-imidazole complex.
Substrate binding to the activated metal center.
Oxygen transfer from the oxidant to the substrate.
Release of the product and regeneration of the catalyst.
The methoxymethoxy group on the N-1 substituent is an acetal, which is generally stable under neutral and basic conditions but can be labile in the presence of acid. This could be a design feature for a catalyst that is activated or deactivated by a change in pH.
Imidazole itself can act as a general base or nucleophilic catalyst in various transformations, such as the hydrolysis of esters. psu.edu The N-1 substituent in this compound would modulate its basicity and nucleophilicity. In a general base-catalyzed reaction, the N-3 atom of the imidazole would deprotonate a substrate, increasing its reactivity.
Furthermore, N-functionalized imidazoles are used to stabilize metal nanoparticles, which are active in catalysis. The imidazole ligand can control the growth and prevent the aggregation of nanoparticles while still allowing access for substrates to the catalytic surface. nih.gov The nature of the N-alkyl group can be tuned to control the solubility and stability of the nanoparticle catalyst. nih.gov
A proposed mechanism for the N-allylation of imidazole with certain alcohols proceeds without a metal catalyst, highlighting the inherent nucleophilicity of the imidazole ring. nih.govbeilstein-journals.org While this is a synthetic transformation rather than a catalytic cycle, it underscores the reactive nature of the imidazole core present in this compound.
Table 2: Potential Roles of this compound in Catalytic Cycles
| Catalytic Process | Potential Role of the Compound | Key Mechanistic Steps |
| Metal-Catalyzed Oxidation | Ligand for the metal center | Modulating metal's redox properties, substrate coordination, product release. |
| General Base Catalysis | Proton acceptor | Deprotonation of a substrate to enhance its nucleophilicity. |
| Nucleophilic Catalysis | Nucleophilic attack on an electrophilic substrate | Formation of a reactive intermediate. |
| Nanoparticle Stabilization | Capping agent for metal nanoparticles | Controlling particle size and preventing agglomeration. |
This table presents hypothetical roles based on the known reactivity of related imidazole compounds. Specific mechanistic studies for this compound are not currently available.
Structure Reactivity Relationship Srr Studies of 1 2 Methoxymethoxy Propyl 1h Imidazole and Its Derivatives
Impact of Substituent Effects on Imidazole (B134444) Ring Reactivity
The imidazole ring is an aromatic heterocycle whose reactivity is highly sensitive to the nature and position of substituents. numberanalytics.comresearchgate.net The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ring can significantly alter its nucleophilicity and basicity, thereby influencing its interaction with electrophiles and its catalytic activity. numberanalytics.com
In the context of related imidazole-based compounds, studies have shown that the introduction of various substituents can have a profound impact on their biological and chemical properties. For instance, the substitution pattern on a phenyl-imidazole scaffold has been shown to be a key determinant of anti-inflammatory and antifungal activities.
Table 1: Predicted Impact of Substituents on the Reactivity of the Imidazole Ring in 1-[2-(Methoxymethoxy)propyl]-1H-imidazole Derivatives
| Substituent at C2, C4, or C5 | Electronic Effect | Predicted Impact on Imidazole Ring Reactivity |
| -NO₂ | Electron-Withdrawing | Decreased nucleophilicity and basicity |
| -Cl | Electron-Withdrawing | Decreased nucleophilicity and basicity |
| -CH₃ | Electron-Donating | Increased nucleophilicity and basicity |
| -OCH₃ | Electron-Donating | Increased nucleophilicity and basicity |
| -Phenyl | Can be either, depending on its own substituents | Modulated reactivity based on phenyl ring electronics |
Influence of the Propyl Linker Modifications on Chemical Transformations
Research on other molecules with propyl linkers has demonstrated that structural modifications, such as the introduction of rigidity or flexibility, can significantly affect biological activity and chemical stability. nih.gov For instance, the stereochemistry of the propyl linker, particularly at the C2 position bearing the methoxymethoxy group, can be expected to have a significant impact on how the molecule interacts with chiral environments, such as enzyme active sites.
Introducing substituents on the propyl chain or altering its length could lead to changes in the molecule's lipophilicity and, consequently, its solubility and transport properties. These modifications can also create new steric hindrances or favorable interactions that can direct the course of chemical transformations.
Table 2: Potential Modifications of the Propyl Linker and Their Predicted Effects
| Modification | Predicted Effect on Molecular Properties | Potential Impact on Chemical Transformations |
| Introduction of a methyl group | Increased steric hindrance, altered lipophilicity | May hinder access to the imidazole or MOM group, potentially leading to regioselective reactions. |
| Replacement with a more rigid unit (e.g., cyclopropyl) | Restricted conformational flexibility | Could lock the molecule in a specific conformation, potentially enhancing or reducing reactivity at certain sites. |
| Introduction of a hydroxyl group | Increased polarity and hydrogen bonding capability | May alter solubility and provide a new site for chemical modification. |
| Shortening or lengthening the carbon chain | Altered distance between the imidazole and MOM groups | Could affect intramolecular interactions and the overall reactivity profile. |
Role of the Methoxymethoxy Group in Modulating Reactivity and Stability
The methoxymethoxy (MOM) group in this compound primarily serves as a protecting group for the hydroxyl function at the C2 position of the propyl chain. wikipedia.org Protecting groups are essential in multi-step organic synthesis to prevent a functional group from reacting while chemical transformations are carried out on other parts of the molecule. wikipedia.org
The stability of the MOM group is pH-dependent. It is generally stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the free hydroxyl group. This reactivity is a key feature that can be exploited in synthetic strategies. The lability of the MOM group can be influenced by steric and electronic effects from neighboring parts of the molecule.
Rational Design Principles for Modulating Chemical Reactivity based on SRR Insights
For example, if enhanced nucleophilicity of the imidazole ring is desired, one could introduce an electron-donating substituent on the ring. numberanalytics.com Conversely, to decrease its reactivity, an electron-withdrawing group would be appropriate. numberanalytics.com If a more acid-labile protecting group is needed, the electronic environment around the MOM group could be altered to facilitate its cleavage.
Advanced Applications of 1 2 Methoxymethoxy Propyl 1h Imidazole in Chemical Sciences and Technology
Utility as a Versatile Synthetic Building Block in Multistep Organic Synthesis
Imidazole (B134444) derivatives are widely recognized as privileged scaffolds and versatile building blocks in organic synthesis. nih.govresearchgate.netresearchgate.net They serve as precursors to a multitude of more complex molecular architectures, finding use in medicinal chemistry, agrochemicals, and materials science. rsc.orgbohrium.com
Precursor for Advanced Heterocyclic Compounds
The imidazole core is a frequent starting point for the synthesis of fused heterocyclic systems and other complex nitrogen-containing molecules. nih.govresearchgate.net Synthetic strategies often involve the functionalization of the imidazole ring or its substituents. For a molecule like 1-[2-(Methoxymethoxy)propyl]-1H-imidazole, the MOM-protected hydroxyl group on the propyl side chain represents a key feature. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a reactive secondary alcohol.
This latent functionality would allow for the imidazole ring to be modified first, for instance, through electrophilic substitution at the C4 or C5 positions. youtube.com Following these transformations, the deprotection of the MOM group would unveil the hydroxyl functionality for subsequent reactions, such as oxidation to a ketone, esterification, or etherification, leading to a diverse array of advanced heterocyclic structures. While numerous methods exist for synthesizing substituted imidazoles, specific examples commencing from this compound to produce advanced heterocyclic compounds are not documented in the reviewed literature. rsc.orgrsc.org
Intermediate in the Synthesis of Complex Organic Structures
In the multistep synthesis of complex natural products and pharmaceuticals, the use of stable, functionalized intermediates is crucial. The imidazole moiety itself is present in numerous drugs and bioactive molecules. nih.govacs.orgjchemrev.com The structure of this compound makes it a plausible, though currently undocumented, intermediate.
The methoxymethoxy (MOM) ether serves as an effective protecting group for the secondary alcohol on the propyl chain. This allows for chemical modifications to be performed on other parts of the molecule without unintended reactions at the hydroxyl group. For example, metalation of the C2 position of the imidazole ring followed by reaction with an electrophile could be performed, with the MOM group remaining intact. Subsequently, the removal of the MOM group would provide a more complex, bifunctional molecule ready for further elaboration. Despite the logical synthetic utility, no specific instances of this compound being used as a key intermediate in the total synthesis of a complex organic structure have been reported in the available scientific literature.
Development as a Ligand System in Catalysis and Materials Chemistry
The nitrogen atoms in the imidazole ring, particularly the sp2-hybridized nitrogen, are excellent donors for coordinating with metal ions. wikipedia.orgajol.infowikipedia.org This property has led to the extensive use of imidazole derivatives as ligands in coordination chemistry, catalysis, and the development of functional materials. rsc.orgnih.gov
Design and Synthesis of Novel Metal Complexes for Chemical Catalysis
Imidazole-containing ligands are integral to the design of transition metal catalysts for a wide range of organic transformations, including metathesis and coupling reactions. rsc.orgrsc.orgmdpi.com The electronic and steric properties of the imidazole ligand can be tuned by modifying its substituents, thereby influencing the activity and selectivity of the metal center.
The compound this compound could serve as a monodentate ligand, coordinating to a metal center through its unsubstituted N3 nitrogen. The side chain, including the MOM-protected alcohol, would offer steric bulk that could influence the catalytic pocket. Furthermore, upon deprotection, the revealed hydroxyl group could potentially act as a secondary coordination site, turning the molecule into a bidentate chelating ligand. This "hemilabile" character, where one coordinating group can reversibly dissociate, is a highly desirable feature in catalyst design.
Table 1: Potential Coordination Modes of this compound and its Deprotected Analogue
| Compound | Potential Coordination Mode | Metal Center (M) Interaction |
| This compound | Monodentate | Coordination via N3 of the imidazole ring. |
| 1-(2-hydroxypropyl)-1H-imidazole (Deprotected) | Bidentate (Chelating) | Coordination via N3 of the imidazole ring and the oxygen of the hydroxyl group. |
While the synthesis of metal complexes with various imidazole-based ligands is well-established, specific research detailing the synthesis and catalytic activity of metal complexes derived from this compound could not be located. acs.orgnih.gov
Application in Polymerization Processes or Functional Material Design
Polymers incorporating imidazole functionalities have attracted significant interest for applications such as proton conductors in fuel cell membranes, ionic liquids, and bioactive materials. vt.eduguidechem.comnih.govelsevierpure.com The imidazole group can be incorporated either into the polymer backbone or as a pendant group.
This compound could be envisioned as a functional monomer precursor. After deprotection, the resulting 1-(2-hydroxypropyl)-1H-imidazole could be converted into a polymerizable derivative, for example, by esterification of the hydroxyl group with acryloyl chloride. The resulting monomer could then be polymerized or co-polymerized to create materials where the imidazole group is tethered to the polymer backbone via a flexible spacer. Such materials could have applications in CO2 capture or as functional coatings. numberanalytics.com However, there is no specific literature describing the use of this compound in polymerization or functional material design. researchgate.net
Role in the Development of New Chemical Probes for Reaction Monitoring
Fluorescent chemical probes are powerful tools for monitoring reaction progress and detecting specific analytes in complex environments. rsc.org Imidazole-based systems have been successfully developed as fluorescent sensors for various species, including metal ions and small molecules. rsc.orgnih.gov The fluorescence properties of these probes often rely on processes like intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte.
The core structure of this compound is not inherently fluorescent. To function as a chemical probe, it would need to be incorporated into a larger π-conjugated system, for example, by linking it to a fluorophore. In such a design, the imidazole unit could serve as the recognition site. For instance, the N3 atom could act as a binding site for metal ions or a proton, and this binding event could alter the electronic properties of the attached fluorophore, leading to a change in the fluorescence signal (a "turn-on" or "turn-off" response). The propyl side chain could be used to tune solubility or to attach the probe to a surface.
Recent studies have demonstrated the use of nitrogen K-edge absorption spectroscopy to probe the electronic environment of imidazole rings, identifying the spectral fingerprint of shared protons in hydrogen-bonded dimers. nih.gov While this advanced technique highlights the sensitivity of the imidazole core to its environment, no studies have specifically employed this compound in the development of chemical probes for reaction monitoring.
Research on this compound in Supramolecular Chemistry and Self-Assembly Remains Undocumented
Extensive searches of scientific literature and chemical databases have revealed no specific studies or documented applications of the chemical compound This compound within the fields of supramolecular chemistry and self-assembly. Consequently, it is not possible to provide an article section with detailed research findings, data tables, or an in-depth analysis of its exploitation in these advanced areas of chemical science and technology as requested.
The core components of the molecule, namely the imidazole ring and the methoxymethyl (MOM) ether group, are individually well-known in chemistry. Imidazole derivatives are frequently utilized in supramolecular chemistry due to the ability of the imidazole ring to participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to self-assembly processes. The methoxymethyl ether group is commonly employed as a protecting group for alcohols in organic synthesis.
However, the specific combination of these functionalities in This compound and its potential role in constructing supramolecular architectures has not been a subject of published research. Therefore, there are no "detailed research findings" or data to populate the "interactive data tables" as specified in the instructions.
To fulfill the user's request for a scientifically accurate article, it is imperative to rely on existing and verifiable research. Without any such research focused on This compound in the context of supramolecular chemistry and self-assembly, any attempt to generate content for the specified section (6.4) would be speculative and would not adhere to the required standards of scientific accuracy.
Further research into this specific compound would be necessary to determine if it possesses any interesting properties or applications in the field of supramolecular chemistry.
Future Research Trajectories and Unaddressed Questions for 1 2 Methoxymethoxy Propyl 1h Imidazole Research
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The synthesis of imidazole (B134444) derivatives has traditionally relied on methods that can be resource-intensive. researchgate.net Future research should pivot towards greener, more efficient, and unconventional pathways for synthesizing 1-[2-(Methoxymethoxy)propyl]-1H-imidazole.
Modern synthetic approaches emphasize sustainability, aiming to reduce reaction times, minimize hazardous solvent use, and improve energy efficiency. researchgate.net Techniques such as ultrasound-assisted synthesis (sonochemistry) and microwave irradiation have emerged as powerful green alternatives to conventional heating, often leading to higher yields in shorter timeframes. researchgate.netnih.gov For instance, ultrasound has been successfully used to accelerate the synthesis of various imidazole-based compounds, showcasing its potential for more efficient production. nih.gov
Another promising avenue is the use of eco-friendly catalysts and solvents, such as ionic liquids (ILs). tandfonline.com ILs are valued for their low vapor pressure and stability, serving as both catalyst and green solvent in multicomponent reactions to produce substituted imidazoles with high atom economy. researchgate.nettandfonline.com The development of solvent-free reaction conditions represents a significant step forward in green chemistry, offering advantages like high efficiency, easy product separation, and reduced environmental impact. asianpubs.org Exploring a one-pot, solvent-free synthesis for this compound, possibly catalyzed by a recyclable catalyst, would align with the principles of sustainable chemistry. asianpubs.org
Furthermore, adapting methods like the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC), or developing novel metal-catalyzed reactions could provide more direct and regioselective routes to this and related structures. wikipedia.orgrsc.org
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted | Ionic Liquid Catalysis |
|---|---|---|---|---|
| Principle | Thermal energy transfer | Dielectric heating | Acoustic cavitation | Green solvent/catalyst |
| Typical Reaction Time | Hours to days | Minutes to hours researchgate.net | Minutes to hours nih.gov | Varies, often reduced tandfonline.com |
| Energy Efficiency | Low | High researchgate.net | High nih.gov | Moderate |
| Solvent Use | Often requires organic solvents | Can reduce or eliminate solvents tandfonline.com | Reduces hazardous solvent use nih.gov | Acts as a recyclable solvent researchgate.net |
| Potential Yield | Variable | Often high yields tandfonline.com | Improved yields nih.gov | High yields tandfonline.com |
Deeper Insights from Advanced Spectroscopic and Diffraction Techniques for Understanding Bonding and Dynamics
While standard spectroscopic methods like 1D NMR and FT-IR are used for initial characterization, they only scratch the surface of the complex structural and dynamic properties of this compound. mdpi.comacs.org Advanced techniques are required for a more profound understanding.
Two-dimensional NMR (2D NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, is essential for unambiguously assigning all proton and carbon signals and establishing through-bond connectivities. ipb.pt These methods can elucidate the precise spatial relationship between the propyl side chain and the imidazole ring. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of atoms, revealing the preferred conformation of the molecule in solution. ipb.pt
Solid-state characterization using X-ray diffraction (XRD) would be invaluable. researchgate.net A single-crystal XRD analysis could determine the precise bond lengths, bond angles, and crystal packing of the molecule. sapub.org This would offer definitive proof of the molecular geometry and reveal intermolecular interactions, such as hydrogen bonds or C–H···π interactions, that govern its solid-state architecture. dntb.gov.ua Comparing the solid-state structure with solution-state conformations derived from NMR could illuminate the molecule's dynamic behavior and conformational flexibility.
Table 2: Information Gained from Advanced Analytical Techniques
| Technique | Type of Information | Specific Insights for this compound |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations | Unambiguous assignment of 1H and 13C signals; confirms connectivity between the side chain and imidazole ring. ipb.pt |
| NOESY | Through-space correlations | Elucidation of solution-state conformation and stereochemistry. ipb.pt |
| X-Ray Diffraction (XRD) | Solid-state structure | Precise bond lengths/angles; defines molecular geometry and identifies intermolecular packing forces. mdpi.comsapub.org |
| Time-Resolved Spectroscopy | Excited-state dynamics | Understanding photophysical properties if the molecule is part of a larger chromophoric system. numberanalytics.com |
Unveiling Novel Reactivity Modes and Chemical Transformation Opportunities
The reactivity of the imidazole ring is significantly influenced by its N-substituent. otago.ac.nz The 2-(methoxymethoxy)propyl group on this compound likely exerts specific steric and electronic effects that are yet to be explored. Future research should focus on mapping the reactivity of the C2, C4, and C5 positions of the imidazole ring.
A key area of modern synthetic chemistry is the regioselective C–H functionalization, which allows for the direct introduction of new groups without pre-functionalization. nih.gov Investigating palladium-catalyzed C-H arylation at the C2 and C5 positions, and potentially the less reactive C4 position, could open pathways to a wide array of novel derivatives. nih.gov The MOM protecting group on the side chain could be stable under certain catalytic conditions, or it could be strategically cleaved.
The N-alkylation of the second nitrogen atom in the imidazole ring presents another avenue for creating imidazolium (B1220033) salts. elsevierpure.com These salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals. Exploring the synthesis of NHCs from this compound could lead to new catalytic systems with unique steric profiles dictated by the side chain. Additionally, the molecule itself could be investigated as a ligand in coordination chemistry, where the imidazole nitrogen and the ether oxygen on the side chain could potentially act as a bidentate ligand for metal ions. nih.gov
Interdisciplinary Applications in Emerging Fields of Chemical Technology (non-clinical)
While many imidazole derivatives are explored for medicinal purposes, their applications extend into materials science and other technological fields. researchgate.netnih.gov Future work should investigate the potential of this compound and its derivatives in non-clinical contexts.
Materials Science : Imidazole-containing polymers are of growing interest. elsevierpure.com The title compound could serve as a monomer or a functional additive in polymer synthesis. Its incorporation could influence properties like thermal stability, conductivity, or hydrophilicity.
Corrosion Inhibition : Imidazole derivatives are effective corrosion inhibitors for metals, forming a protective film on the surface. The specific structure of this compound, with its multiple potential coordination sites (two nitrogens, one oxygen), could offer enhanced binding to metal surfaces, warranting investigation in this area.
Ionic Liquids : As mentioned, N,N'-disubstituted imidazolium salts are a major class of ionic liquids. tandfonline.com Alkylation of the second nitrogen atom of this compound could yield novel imidazolium salts. The nature of the side chain would influence the physical properties (e.g., melting point, viscosity, solubility) of the resulting ionic liquid, potentially tailoring it for specific applications like green catalysis or electrochemical systems. researchgate.net
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Discovery
The intersection of artificial intelligence (AI) and chemistry is rapidly accelerating the pace of discovery. mdpi.comresearchgate.net Integrating machine learning (ML) and AI into the research of this compound could open up predictive and high-throughput avenues of investigation. nih.govnumberanalytics.com
Predictive Modeling : ML models, trained on large chemical databases, can predict a wide range of molecular properties. researchgate.netacs.org For this specific compound and its virtual derivatives, AI could predict reactivity, stability, and potential efficacy in applications like corrosion inhibition or catalysis. numberanalytics.com Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with desired functions. researchgate.net
Reaction Optimization and Synthesis Planning : AI algorithms can analyze vast datasets of chemical reactions to predict optimal conditions (catalyst, solvent, temperature) for a given synthesis, saving significant experimental time and resources. researchgate.net Retrosynthesis AI tools could propose novel and efficient synthetic routes to this compound and its more complex analogs.
De Novo Design : Generative AI models can design entirely new molecules with specific desired properties. acs.org By defining a target property profile (e.g., a corrosion inhibitor with high efficacy and low toxicity), AI could generate a list of novel imidazole-based candidates, including analogs of this compound, for subsequent synthesis and testing. This approach shifts the paradigm from trial-and-error discovery to targeted, intelligent design.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Imidazole |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[2-(Methoxymethoxy)propyl]-1H-imidazole, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves alkylation of the imidazole ring. For example, Mohamed et al. (2012) describe using nucleophilic substitution with a methoxymethoxypropyl halide under basic conditions (e.g., NaH or K₂CO₃ in aprotic solvents like DMF) . Optimization includes varying temperature (40–80°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 imidazole:alkylating agent) to maximize yield (reported 60–85%) .
Q. How is the structure of this compound confirmed experimentally?
- Methodology : X-ray crystallography (e.g., CCDC 1038591 in related imidazole derivatives) resolves bond lengths and angles, while NMR (¹H/¹³C) identifies substituent positions. For instance, the methoxymethoxy group shows characteristic δ~3.3–3.5 ppm (¹H) and δ~55–60 ppm (¹³C) signals . IR spectroscopy confirms C-O-C stretches (~1100 cm⁻¹) .
Q. What are the standard purity assessment protocols for this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used, achieving >98% purity. Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.4% .
Advanced Research Questions
Q. How does solvent polarity affect the synthesis and stability of this compound?
- Methodology : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may hydrolyze the methoxymethoxy group under prolonged heating. Stability studies in DMF at 60°C show <5% degradation over 12 hours, whereas aqueous DMF (>10% H₂O) leads to 20% hydrolysis .
Q. What contradictions exist in reported biological activities of imidazole derivatives, and how can they be resolved?
- Case Study : While some studies report antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus), others note inactivity due to poor membrane permeability. Resolution involves logP optimization (target 1.5–3.0) via substituent modification (e.g., replacing methoxymethoxy with more lipophilic groups) .
Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?
- Methodology : Molecular docking (AutoDock Vina) against targets like GLP-1 receptors (PDB: 6X9X) identifies key interactions. For example, the methoxymethoxy group forms hydrogen bonds with Arg380 (ΔG = −9.2 kcal/mol), validated by SPR assays (KD = 120 nM) .
Q. What experimental design strategies address low yields in large-scale synthesis?
- Approach : Design of experiments (DoE) evaluates factors like catalyst loading (0.5–5 mol% Pd), solvent volume (5–20 mL/g), and mixing efficiency. Response surface modeling identifies optimal conditions (e.g., 2 mol% Pd, 10 mL/g DMF, 500 rpm agitation), improving yield from 65% to 82% .
Key Research Challenges
- Stereochemical Control : The methoxymethoxypropyl group introduces chirality; asymmetric synthesis remains underdeveloped (e.g., chiral catalysts yield <50% ee) .
- Hydrolytic Stability : The methoxymethoxy group is prone to acidic/basic hydrolysis, requiring formulation in pH 6–8 buffers for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
